molecular formula C17H15ClN6O3S B15082872 4-Chloro-3-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone CAS No. 624725-13-9

4-Chloro-3-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone

Cat. No.: B15082872
CAS No.: 624725-13-9
M. Wt: 418.9 g/mol
InChI Key: GUVDPKREOCXBTI-VXLYETTFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitrobenzaldehyde oxides.

    Reduction: Formation of 4-Chloro-3-aminobenzaldehyde derivatives.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit VCAM-1 expression makes it a promising candidate for therapeutic applications in inflammatory and autoimmune diseases .

Properties

CAS No.

624725-13-9

Molecular Formula

C17H15ClN6O3S

Molecular Weight

418.9 g/mol

IUPAC Name

4-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15ClN6O3S/c1-2-27-13-6-4-12(5-7-13)16-20-21-17(28)23(16)22-19-10-11-3-8-14(18)15(9-11)24(25)26/h3-10,22H,2H2,1H3,(H,21,28)/b19-10+

InChI Key

GUVDPKREOCXBTI-VXLYETTFSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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